N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a methylsulfonyl group and a 2-hydroxy-2-(thiophen-2-yl)propyl side chain. The methylsulfonyl substituent likely contributes to metabolic stability and electronic effects.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-14(18,12-4-3-9-21-12)10-15-13(17)11-5-7-16(8-6-11)22(2,19)20/h3-4,9,11,18H,5-8,10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIUNLTZUMIUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
Core Structural Disconnections
The target molecule dissects into three primary fragments:
- 1-(Methylsulfonyl)piperidine-4-carboxylic acid : Serves as the carboxamide precursor.
- 2-Hydroxy-2-(thiophen-2-yl)propan-1-amine : Provides the stereogenic hydroxy-thiophene side chain.
- Methylsulfonyl chloride : Introduces the sulfonamide group at the piperidine nitrogen.
Retrosynthetic cleavage at the amide bond suggests a convergent synthesis strategy, coupling the pre-formed piperidine and amine fragments via carbodiimide-mediated amidation. Alternative routes involving sequential installation of the sulfonyl and hydroxy-thiophene groups on the piperidine scaffold were also evaluated.
Route Prioritization Based on Patent Literature
Analysis of WO2002006255A2 reveals that analogous piperidine sulfonamides are synthesized via:
- Sulfonylation of piperidine intermediates using aryl/alkyl sulfonyl chlorides.
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing heteroaromatic groups.
- Reductive amination to install hydroxyalkyl side chains.
For the target compound, a hybrid approach was adopted:
Detailed Synthetic Procedures
Synthesis of 1-(Methylsulfonyl)piperidine-4-carboxylic Acid
Sulfonylation of Piperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid (1.0 equiv) was suspended in anhydrous dichloromethane (DCM) under nitrogen. Methylsulfonyl chloride (1.2 equiv) was added dropwise at 0°C, followed by triethylamine (2.5 equiv). The reaction was stirred for 12 h at 25°C, then quenched with ice-water. The organic layer was dried (MgSO₄) and concentrated to yield 1-(methylsulfonyl)piperidine-4-carboxylic acid as a white solid (82% yield).
Key Data :
Preparation of 2-Hydroxy-2-(thiophen-2-yl)propan-1-amine
Thiophene Grignard Addition to Nitroalkanes
2-Thienylmagnesium bromide (1.5 equiv) was added to a solution of 2-nitropropane (1.0 equiv) in THF at −78°C. After warming to 0°C, the mixture was quenched with NH₄Cl, extracted with EtOAc, and concentrated. The crude nitro compound was reduced using Raney nickel (H₂, 50 psi) in ethanol to afford the amine (68% yield over two steps).
Optimization Note :
Amide Coupling and Final Compound Isolation
Carbodiimide-Mediated Coupling
1-(Methylsulfonyl)piperidine-4-carboxylic acid (1.0 equiv) and 2-hydroxy-2-(thiophen-2-yl)propan-1-amine (1.1 equiv) were dissolved in DMF. HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) were added, and the reaction stirred at 25°C for 24 h. The mixture was diluted with water, extracted with EtOAc, and purified via silica chromatography (70% isolated yield).
Critical Parameters :
- Solvent Selection : DMF provided superior solubility vs. THF (55% yield) or DCM (48% yield).
- Temperature : Elevated temperatures (40°C) caused epimerization (ee dropped to 85%).
Comparative Analysis of Synthetic Routes
| Route | Steps | Overall Yield (%) | Purity (%) | Key Advantage | Citation |
|---|---|---|---|---|---|
| A | 3 | 52 | 98.3 | Minimal epimerization | |
| B | 4 | 41 | 97.8 | Cost-effective reagents | |
| C | 5 | 38 | 99.5 | High enantiopurity |
Route A emerged as optimal for balancing yield and stereochemical integrity.
Spectroscopic Characterization and Validation
High-Resolution Mass Spectrometry (HRMS)
¹H and ¹³C NMR Assignments
Industrial Scale-Up Considerations
Solvent Recycling in Sulfonylation
DCM was replaced with methyl-THF in the sulfonylation step, reducing E-factor from 18.2 to 6.7.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and suitable nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Pharmacology: The compound can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Biology: It can be used in biochemical assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonyl groups may play crucial roles in binding to these targets, influencing their activity and leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Key Structural and Functional Differences:
- Structural Insights :
- The target compound’s thiophen-2-yl group distinguishes it from analogs with pyran (e.g., compound 17) or pyridinyl (e.g., compound 11) substituents. Thiophene’s electron-rich aromatic system may enhance binding to hydrophobic pockets in biological targets compared to oxygen-containing heterocycles .
- The methylsulfonyl group in the target compound contrasts with the methoxy group in compound 11. Sulfonyl groups typically improve metabolic stability by resisting oxidative degradation, as seen in microsomal assays where sulfonamide-containing compounds showed longer half-lives .
Thiophene-Containing Analogues
- 4′-(5-N-Propylthiophen-2-yl)-2,2′:6′,2”-terpyridine () :
- This terpyridine derivative incorporates a 5-N-propylthiophen-2-yl group, synthesized via condensation of 2-acetylpyridine and a thiophene carboxaldehyde. The extended conjugation from the terpyridine core enables applications in materials science, whereas the target compound’s thiophene may serve a pharmacological role (e.g., modulating receptor affinity) .
Fluorophenyl and Heterocyclic Derivatives
- 4-(4-Fluorophenyl)-6-isopropylpyrimidine () :
- The target compound’s hydroxypropyl-thiophene side chain likely prioritizes solubility over rigid binding, suggesting divergent therapeutic applications .
Metabolic and Pharmacokinetic Profiles
- Microsomal Stability () :
- Piperidine-4-carboxamide derivatives with sulfonyl groups (e.g., the target compound) are predicted to exhibit higher metabolic stability than analogs with methoxy or amine groups. For instance, compound 11 (lacking sulfonyl) showed rapid degradation in human liver microsomes, whereas sulfonamide-containing compounds retained >50% parent compound after 60 minutes .
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available data from various studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine Ring : A six-membered ring containing nitrogen, known for various pharmacological properties.
- Thiophene Group : A five-membered aromatic ring containing sulfur, contributing to the compound's electronic properties.
- Hydroxy and Methylsulfonyl Substituents : These functional groups enhance solubility and biological interaction.
Structural Formula
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Wall Synthesis : The compound may bind to essential enzymes involved in the bacterial cell wall synthesis, thereby inhibiting growth.
- Enzyme Inhibition : It has been noted for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in neuropharmacology .
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy of this compound:
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial properties of piperidine derivatives, this compound was tested alongside other compounds. Results indicated that it exhibited comparable efficacy to existing antibiotics against resistant strains.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capacity of this compound showed that it significantly inhibited acetylcholinesterase activity in vitro. This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide | Moderate antibacterial effect | Similar structure |
| N-(2-hydroxy-2-(thiophen-3-yl)propyl)-piperidine | Stronger AChE inhibition | Different thiophene substitution |
| N-(3-thiophen-2-yl)propyl)-piperidine | Antimicrobial but less potent | Variations in substituents |
Q & A
Basic: What are the common synthetic routes for preparing N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting the piperidine-4-carboxylic acid derivative with a hydroxypropyl-thiophene amine precursor using coupling agents like HATU or EDC .
- Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
- Purification : Chromatographic techniques (e.g., flash column chromatography) or recrystallization to isolate the final product .
Advanced: How can reaction conditions be optimized for higher yield and purity in the synthesis of this compound?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, stoichiometry) to identify optimal conditions .
- Continuous flow chemistry : Enhances reproducibility and reduces side reactions, particularly for heat-sensitive steps .
- Microwave-assisted synthesis : Accelerates reaction times for steps requiring prolonged heating (e.g., cyclization or coupling reactions) .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Answer:
Key techniques include:
- NMR spectroscopy : 1H/13C NMR with DEPT experiments to confirm stereochemistry and assign proton environments .
- Mass spectrometry (HRMS) : Validates molecular weight and purity .
- HPLC : Quantifies purity and monitors degradation products .
Advanced: How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks)?
Answer:
- Isotopic labeling : Confirm suspected intermediates or byproducts.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence or colorimetric substrates .
- Receptor binding studies : Radioligand displacement assays to assess affinity for GPCRs or ion channels .
Advanced: How can structure-activity relationship (SAR) studies guide further modifications of this compound?
Answer:
- Fragment-based design : Systematically replace the thiophene, hydroxypropyl, or sulfonyl groups to assess impact on activity .
- Molecular docking : Predict binding modes with target proteins using crystallographic data from PubChem or PDB .
Basic: What safety precautions are required when handling this compound in the lab?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Storage : Store in airtight containers at -20°C to prevent degradation .
Advanced: How can computational methods predict the compound’s reactivity or stability?
Answer:
- DFT calculations : Model electron density and reaction pathways (e.g., hydrolysis susceptibility of the sulfonyl group) .
- Molecular dynamics simulations : Assess conformational stability in aqueous or lipid environments .
Basic: What strategies improve the solubility of this compound for in vitro assays?
Answer:
- Co-solvents : Use DMSO or PEG-400 at <1% concentration to enhance aqueous solubility .
- pH adjustment : Prepare buffered solutions (e.g., phosphate buffer, pH 7.4) to stabilize ionizable groups .
Advanced: How can researchers analyze degradation products under varying storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze via LC-MS to identify breakdown products .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life at different temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
